molecular formula C16H13NO2 B026604 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde CAS No. 101624-26-4

2-(4-Methoxyphenyl)indolizine-3-carbaldehyde

Cat. No. B026604
M. Wt: 251.28 g/mol
InChI Key: KZACMKYODJGBGR-UHFFFAOYSA-N
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Patent
US04614801

Procedure details

A slurry of 20 g of 2-(4-methoxy phenyl) indolizine in 35 ml of DMF was added to a solution of 10 ml of phosphorus oxychloride in 30 ml of DMF at 10°-20° C. After the reaction solution was stirred at 40° for 40 min., it was added to 200 g of ice. 120 g of 25 percent sodium hydroxide solution was added and the resulting mixture was heated to 55° C., cooled, and filtered. The air-dried product weighed 23 g.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[C:11]3[N:16]([CH:17]=2)[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:5][CH:4]=1.P(Cl)(Cl)(Cl)=O.[OH-].[Na+].CN([CH:28]=[O:29])C>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:10]=[C:11]3[N:16]([C:17]=2[CH:28]=[O:29])[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1C=C2C=CC=CN2C1
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
35 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Three
Name
Quantity
120 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
After the reaction solution was stirred at 40° for 40 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
COC1=CC=C(C=C1)C=1C=C2C=CC=CN2C1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.